molecular formula C16H17F3N4O4S B2545300 N-(4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1704565-14-9

N-(4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2545300
CAS RN: 1704565-14-9
M. Wt: 418.39
InChI Key: HDXZDBXJFAKQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H17F3N4O4S and its molecular weight is 418.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Agents

The compound has demonstrated promising antiviral activity against several viruses. Researchers have synthesized derivatives of this compound and evaluated their efficacy against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Notably, compounds 9, 5, and 4 exhibited high antiviral activity, with IC50 values ranging from 0.0022 to 0.0092 µM. Compound 7 was identified as the safest, with a CC50 value of 315,578.68 µM .

SARS-CoV-2 Inhibition

Similar to remdesivir, isatin-based imidazole derivatives (including our compound) have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Receptor–ligand interaction studies support this finding .

Antibacterial Activity

While not directly related to the compound, similar derivatives have been explored for antibacterial properties. Fifteen newly synthesized triazolo [4,3-a]pyrazine derivatives were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .

1,5-Diarylpyrazole Class

Although not specifically studied for our compound, the 1,5-diarylpyrazole class has been investigated for various biological activities, including anti-inflammatory and analgesic effects .

Trifluoromethylpyridines Synthesis

The trifluoromethylpyridine moiety, which shares structural features with our compound, is used as a chemical intermediate for crop-protection products. Methods for synthesizing related compounds have been reported .

properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O4S/c1-10(24)20-12-2-4-13(5-3-12)28(25,26)23-8-6-11(7-9-23)14-21-22-15(27-14)16(17,18)19/h2-5,11H,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXZDBXJFAKQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

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